molecular formula C28H23BrN2OS B2800140 (Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 475100-76-6

(Z)-N-(4-(4-methoxyphenyl)-3,5-diphenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2800140
CAS No.: 475100-76-6
M. Wt: 515.47
InChI Key: GUYMJRCUFGLWIT-FJBFXRHMSA-N
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Description

The compound is a thiazole derivative, which is a type of heterocyclic compound. Thiazoles are aromatic, meaning they have a ring of atoms that contains delocalized electrons. This compound also contains aniline and methoxyphenyl functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic nature of the thiazole ring. The presence of the aniline and methoxyphenyl groups could potentially introduce some steric hindrance, depending on their position on the thiazole ring .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The presence of the aniline and methoxyphenyl groups could influence the reactivity of the thiazole ring .

Future Directions

Thiazole derivatives are a topic of ongoing research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity. This compound could potentially be a candidate for such research .

Properties

IUPAC Name

4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2OS.BrH/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24;/h2-20H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYMJRCUFGLWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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